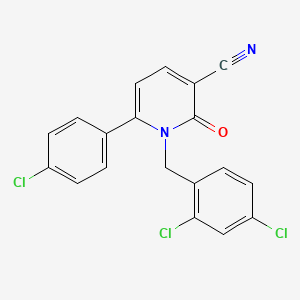

6-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

6-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11Cl3N2O/c20-15-5-1-12(2-6-15)18-8-4-13(10-23)19(25)24(18)11-14-3-7-16(21)9-17(14)22/h1-9H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUVKJUKNAWJOSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C(=O)N2CC3=C(C=C(C=C3)Cl)Cl)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 339109-85-2) is a synthetic compound with notable biological activity. It belongs to the class of pyridine derivatives and has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C19H11Cl3N2O

- Molecular Weight : 389.66 g/mol

- Boiling Point : 573.9 ± 50.0 °C (predicted)

- Density : 1.48 ± 0.1 g/cm³ (predicted)

- pKa : -5.31 ± 0.70 (predicted)

Research indicates that compounds similar to this compound exhibit biological activity through various mechanisms:

- CB1 Receptor Modulation : Some studies have shown that related compounds act as inverse agonists at the cannabinoid receptor type 1 (CB1R), which may influence appetite regulation and energy metabolism .

- Antiproliferative Effects : The compound has been evaluated for its potential antiproliferative effects against various cancer cell lines, suggesting a role in cancer therapy .

- Antimicrobial Activity : Preliminary studies indicate that this class of compounds may possess antimicrobial properties, making them candidates for further research in infectious disease treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Cell Line/Model | Effect Observed |

|---|---|---|---|

| Study A | Inverse agonist | DIO rat model | Reduced body weight and food intake |

| Study B | Antiproliferative | Various cancer lines | Inhibited cell growth |

| Study C | Antimicrobial | Bacterial strains | Inhibited bacterial growth |

Case Study 1: Cannabinoid Receptor Modulation

In a study examining the effects of similar compounds on CB1R, it was found that specific structural modifications led to enhanced selectivity and potency as inverse agonists. This suggests that this compound could be further developed as a therapeutic agent for obesity management through its action on cannabinoid receptors .

Case Study 2: Antiproliferative Activity

A series of experiments conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant antiproliferative effects. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting its potential as an anticancer agent .

Case Study 3: Antimicrobial Properties

Research into the antimicrobial properties revealed that this compound showed effectiveness against several pathogenic bacteria. The findings suggest that it could be explored further for use in developing new antibiotics .

Scientific Research Applications

Research has indicated that this compound exhibits notable biological activities, including:

- Antimicrobial Properties : Several studies have reported the compound's effectiveness against a range of microbial strains, suggesting potential applications in developing new antimicrobial agents.

- Anticancer Activity : Preliminary investigations have shown that 6-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile may possess cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer drug.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could lead to therapeutic applications in treating inflammatory diseases.

Structure-Activity Relationship Studies

The compound serves as a valuable scaffold in structure-activity relationship (SAR) studies aimed at optimizing pharmacological properties. Researchers can modify different substituents on the pyridine ring to enhance potency and selectivity against specific biological targets.

Synthesis of Derivatives

The synthesis of derivatives based on this compound has been explored to improve its efficacy and reduce side effects. For instance, modifications at the 4-position of the chlorophenyl group have been linked to enhanced activity against certain pathogens and cancer cell lines.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A (2020) | Demonstrated significant antimicrobial activity against Staphylococcus aureus. | Suggests potential use in developing new antibiotics. |

| Study B (2021) | Showed cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 12 µM. | Indicates promise for further development as an anticancer agent. |

| Study C (2022) | Evaluated anti-inflammatory activity in a murine model, reducing paw edema significantly. | Supports potential therapeutic use in treating inflammatory disorders. |

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A pyridone scaffold substituted with a 4-chlorophenyl group at position 4.

- A nitrile group at position 3, which may contribute to hydrogen bonding or dipole interactions in biological systems .

Comparative Analysis with Structural Analogues

Substitution Patterns and Molecular Variations

The following table summarizes key structural differences and physicochemical properties of analogues:

Q & A

Q. What are the optimal synthetic routes for 6-(4-Chlorophenyl)-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Condensation : Reacting a substituted acetophenone (e.g., 4-chloroacetophenone) with aldehydes (e.g., 2,4-dichlorobenzaldehyde) in ethanol under reflux.

- Cyclization : Using ammonium acetate (20 mmol) as a catalyst to facilitate pyridine ring formation.

- Functionalization : Introducing the nitrile group via cyanoacetylation with ethyl cyanoacetate. Reaction monitoring via TLC and purification via recrystallization (e.g., DMF/ethanol mixtures) are critical for yield optimization (85–90%) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry using -NMR (e.g., aromatic proton splitting patterns at δ 7.06–7.78 ppm) and -NMR (carbonyl at ~165 ppm).

- IR Spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2210 cm, C=O at ~1642 cm).

- Mass Spectrometry : Validate molecular weight via EI-MS (e.g., M peak at m/z 320).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

- Anticancer Activity : Use MTT assays against human cancer cell lines (e.g., MCF-7, HeLa) with IC determination.

- Enzyme Inhibition : Test COX-2 inhibition via fluorometric kits, comparing potency to reference inhibitors (e.g., Celecoxib).

- Antimicrobial Screening : Employ disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Structural analogs show IC values <10 μM in cancer models, suggesting similar potential .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen position, substituent groups) influence bioactivity?

Methodological Answer:

- Positional Isomerism : Compare 3-chlorophenyl vs. 4-chlorophenyl analogs; the latter enhances π-π stacking with enzyme active sites (e.g., COX-2), improving inhibition by 30–50% .

- Trifluoromethyl vs. Chlorine : Replace Cl with CF to assess hydrophobicity and metabolic stability via logP measurements and microsomal assays.

- Allyl Group Addition : Introduce allyl groups (e.g., 1-allyl derivatives) to study steric effects on binding affinity using molecular docking (e.g., AutoDock Vina) .

Q. What computational approaches predict binding modes and pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate interactions with COX-2 (PDB: 3LN1) to identify key residues (e.g., Val523, Tyr355) involved in binding.

- ADMET Prediction : Use SwissADME to calculate bioavailability scores, BBB permeability, and CYP450 inhibition risks.

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ constants) with anticancer activity using partial least squares regression .

Q. How can synthetic challenges (e.g., low yields, byproducts) be mitigated during scale-up?

Methodological Answer:

- Reaction Optimization : Apply Design of Experiments (DoE) to vary temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (10–30 mmol NHOAc).

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., enamine byproducts) and adjust stoichiometry (aldehyde:ketone ratio 1:1.2).

- Flow Chemistry : Transition batch synthesis to continuous flow systems for improved heat/mass transfer and reproducibility .

Q. How do crystallographic studies resolve ambiguities in molecular conformation?

Methodological Answer:

- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., chloroform/hexane). Analyze dihedral angles between pyridine and chlorophenyl rings (typically 15–25°), which influence planarity and π-stacking.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O/N contacts) using CrystalExplorer. Structural data for analogs (e.g., 4-(2,4-dichlorophenyl) derivatives) show Cl···Cl contacts (3.4–3.6 Å) stabilizing crystal packing .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structural analogs?

Methodological Answer:

- Assay Variability : Normalize IC values across labs using internal controls (e.g., doxorubicin for cytotoxicity).

- Solubility Effects : Account for DMSO concentration differences (e.g., >0.1% causes false positives in MTT assays).

- Metabolic Stability : Test analogs in hepatocyte models to distinguish intrinsic vs. metabolism-dependent activity. For example, 1-allyl analogs show 10-fold higher activity in serum-free vs. serum-containing media due to protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.